molecular formula C46H72O17 B13919001 Nudicaucin A

Nudicaucin A

Cat. No.: B13919001
M. Wt: 897.1 g/mol
InChI Key: WXWFCULTYPZHJI-OAJRYFGQSA-N
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Description

Nudicaucin A is a triterpenoid saponin isolated from the plant Hedyotis nudicaulis. It is known for its antibacterial and anti-inflammatory properties in vitro . The compound has a molecular formula of C47H76O17 and a molecular weight of 913.11 g/mol . This compound is a complex molecule with multiple hydroxyl groups and glycosidic linkages, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

Nudicaucin A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the molecule can be reduced to hydroxyl groups.

    Substitution: The glycosidic linkages can undergo substitution reactions with different sugar moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic or basic conditions can facilitate the substitution of glycosidic linkages.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield hydroxyl groups.

Comparison with Similar Compounds

Nudicaucin A is part of a group of triterpenoid saponins that includes Nudicaucin B and Nudicaucin C . These compounds share similar structures but differ in the specific sugar moieties attached to the aglycone. This compound is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct bioactive properties .

List of Similar Compounds

This compound stands out among these compounds due to its potent antibacterial and anti-inflammatory activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C46H72O17

Molecular Weight

897.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44+,45+,46-/m0/s1

InChI Key

WXWFCULTYPZHJI-OAJRYFGQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C

Origin of Product

United States

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